molecular formula C14H22N2O B8490083 3-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

3-(3-(Dimethylamino)propyl)-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

Cat. No. B8490083
M. Wt: 234.34 g/mol
InChI Key: GVMLRZQZEROKTI-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

Dimethylformamide (0.8 g) and 13 mL of dichloromethane was cooled to −9° C. Phosphorus oxychloride (1.7 g) was. rapidly added via a dropping funnel. 3-(3-dimethylamino-propyl)-4,5,6,7-tetrahydro-1H-indole (2 g) was added in portions with vigorous stirring. The mixture was warmed to room temperature and then refluxed for 10 minutes. It was then cooled to 5° C., and diluted with 20 mL of water. The pH was adjusted to 10 with 10N sodium hydroxide. The layers were separated. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate and evaporated to give 1.8 g (80%) of 3-(3-dimethylaminopropyl)-2-formyl-4,5,6,7-tetrahydro-1H-indole as a dark oil which solidified.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
3-(3-dimethylamino-propyl)-4,5,6,7-tetrahydro-1H-indole
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:25])[CH2:13][CH2:14][CH2:15][C:16]1[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[NH:18][CH:17]=1.[OH-].[Na+]>O.ClCCl>[CH3:25][N:12]([CH3:11])[CH2:13][CH2:14][CH2:15][C:16]1[C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[NH:18][C:17]=1[CH:3]=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
13 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
3-(3-dimethylamino-propyl)-4,5,6,7-tetrahydro-1H-indole
Quantity
2 g
Type
reactant
Smiles
CN(CCCC1=CNC=2CCCCC12)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
rapidly added via a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC1=C(NC=2CCCCC12)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.